Ethyl 2,3-diisopropylcinnamate
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Overview
Description
Ethyl 2,3-diisopropylcinnamate is an organic compound with the molecular formula C17H24O2. It is a derivative of cinnamic acid, where the ethyl group is attached to the carboxyl group, and the 2,3-diisopropyl groups are attached to the phenyl ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2,3-diisopropylcinnamate can be synthesized through several methods. One common method involves the esterification of 2,3-diisopropylcinnamic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation and recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,3-diisopropylcinnamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of 2,3-diisopropylcinnamic acid or 2,3-diisopropylbenzaldehyde.
Reduction: Formation of 2,3-diisopropylcinnamyl alcohol.
Substitution: Formation of nitro or halogenated derivatives of this compound.
Scientific Research Applications
Ethyl 2,3-diisopropylcinnamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the formulation of fragrances and flavors due to its aromatic properties.
Mechanism of Action
The mechanism of action of ethyl 2,3-diisopropylcinnamate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes. The compound’s antioxidant properties may result from its ability to scavenge free radicals and prevent oxidative damage to cells.
Comparison with Similar Compounds
Ethyl 2,3-diisopropylcinnamate can be compared with other cinnamate derivatives, such as:
Ethyl cinnamate: Lacks the diisopropyl groups, making it less sterically hindered and potentially less active in certain reactions.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, which may affect its reactivity and solubility.
2,3-Diisopropylcinnamic acid: The carboxylic acid form, which may have different chemical properties and applications compared to the ester form.
This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
137886-46-5 |
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Molecular Formula |
C17H24O2 |
Molecular Weight |
260.4 g/mol |
IUPAC Name |
ethyl (E)-3-[2,3-di(propan-2-yl)phenyl]prop-2-enoate |
InChI |
InChI=1S/C17H24O2/c1-6-19-16(18)11-10-14-8-7-9-15(12(2)3)17(14)13(4)5/h7-13H,6H2,1-5H3/b11-10+ |
InChI Key |
BYGNQRLEXIWGHE-ZHACJKMWSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/C1=C(C(=CC=C1)C(C)C)C(C)C |
Canonical SMILES |
CCOC(=O)C=CC1=C(C(=CC=C1)C(C)C)C(C)C |
Origin of Product |
United States |
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